Product packaging for Lutetium nitrate(Cat. No.:CAS No. 10099-67-9)

Lutetium nitrate

Cat. No.: B155278
CAS No.: 10099-67-9
M. Wt: 360.98 g/mol
InChI Key: APRNQTOXCXOSHO-UHFFFAOYSA-N
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Description

Lutetium Nitrate (Lu(NO₃)₃) is a high-purity, water-soluble compound of the rare-earth element Lutetium, with a molar mass of 360.98 g/mol (anhydrous basis) . This reagent is valued in diverse research and industrial applications due to its role as a key lutetium source. Its primary uses include serving as a precursor in the fabrication of ceramics, specialized glasses, and phosphors for lighting and display technologies . Furthermore, it finds application as a catalyst in chemical processes such as petroleum cracking, alkylation, and polymerization, and is also used in the preparation of laser crystals . In the field of nuclear medicine research, while this compound itself is non-radioactive, it is part of the foundational chemistry for developing targeted cancer therapies. Radioactive isotopes like Lutetium-177 (Lu-177), which can be incorporated into compounds such as Lutetium Dotatate, are revolutionizing oncology . These radiopharmaceuticals work by selectively binding to receptors overexpressed on certain cancer cells (e.g., somatostatin receptors in neuroendocrine tumors), enabling targeted internalization and delivery of cytotoxic radiation that causes DNA damage and apoptosis, thereby minimizing damage to healthy tissues . This product, Lutetium(III) nitrate hydrate, is specified as 99.9% pure (REO) and is typically supplied as a white, crystalline solid that is hygroscopic in nature . It is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H12LuN3O15 B155278 Lutetium nitrate CAS No. 10099-67-9

Properties

IUPAC Name

lutetium(3+);trinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Lu.3NO3/c;3*2-1(3)4/q+3;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRNQTOXCXOSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

LuN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890641
Record name Lutetium(III) nitrate
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Molecular Weight

360.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10099-67-9
Record name Lutetium(III) nitrate
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Record name Nitric acid, lutetium(3+) salt (3:1)
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Record name Lutetium(III) nitrate
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Record name Lutetium trinitrate
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Advanced Research Applications of Lutetium Nitrate

Materials Science and Engineering Research

Ceramic and Glass Material Synthesis

Lutetium nitrate (B79036) serves as an important raw material in the synthesis of advanced ceramic and glass materials ontosight.aimatweb.com. Its application in this area is attributed to its thermal stability benchchem.com. Lutetium oxide (Lu₂O₃), which can be derived from lutetium nitrate through calcination, is used as an additive in the production of glass and ceramics samaterials.com. Lu₂O₃ nanoparticles, synthesized potentially using this compound precursors, can be used to create high-performance ceramics for applications like insulating materials in electronic devices samaterials.com. Research also indicates the use of this compound in the preparation of luminescent ceramic powders embedded in a SiO₂ matrix via a sol-gel method researchgate.net.

Role as a Dopant in Crystalline Substrates

This compound is utilized as a dopant in crystalline substrates to modify their properties americanelements.comchemimpex.com. Doping with lutetium can influence the characteristics of various materials, including enhancing the mechanical properties of materials in metallurgical applications benchchem.com.

Lattice Parameter Matching in Garnet Crystals (e.g., Indium-Gallium-Garnet (IGG))

Lutetium is employed as a dopant for matching the lattice parameters of certain substrate garnet crystals, such as indium-gallium-garnet (IGG) americanelements.comamericanelements.comchemicalbook.inwellbond.netrare-earths-elements.com. This application leverages lutetium's lack of a magnetic moment americanelements.comamericanelements.comchemicalbook.inwellbond.net. Doping with ions like Lu³⁺, which have a smaller radius, can stabilize the crystal structure of garnets like gadolinium aluminum garnet (GdAG) and decrease the average ion radius of Gd³⁺ researchgate.net. Lutetium doping in GdAG has been shown to suppress thermal decomposition and lower the temperature required for garnet crystallization researchgate.net.

Nanomaterial Fabrication and Property Modification

This compound is significant in the field of nanotechnology, particularly in the fabrication of nanomaterials and the modification of their properties chemimpex.com. Nitrate compounds in general are considered excellent precursors for the production of nanoscale materials, including nanoparticles and nanopowders americanelements.comamericanelements.com.

Precursor for Nanoparticles and Nanopowders with High Surface Area

This compound acts as a precursor in the synthesis of nanoparticles and nanopowders americanelements.comamericanelements.com. For instance, this compound hydrate (B1144303) has been used as a lutetium source in the hydrothermal synthesis of potassium lutetium fluoride (B91410) (KLF) nano- or microcrystals chemrxiv.org. In the synthesis of lutetium disilicate (Lu₂Si₂O₇) coatings via solution precursor plasma spraying (SPPS), this compound is used as the lutetium precursor ispc-conference.org. The choice of precursor, such as this compound, can influence the size of the resulting nanoparticles ispc-conference.org. Studies have shown that using nitrate precursors can induce the formation of nanoparticles with a larger diameter compared to ethoxide precursors ispc-conference.org. This compound is also used as a starting material in the sol-gel synthesis of nanocrystalline Eu³⁺, Tb³⁺ co-doped Lu₂O₃ powders researchgate.net. Flame spray pyrolysis (FSP) has also utilized this compound to synthesize lutetium oxide (Lu₂O₃) nanoparticles researchgate.net.

Research findings related to nanoparticle synthesis using this compound precursors:

Precursor Type Resulting Nanoparticle Diameter Synthesis Method Reference
This compound 100 nm RF-SPPS ispc-conference.org
Lutetium ethoxide 50 nm RF-SPPS ispc-conference.org
This compound hydrate Cocoon-like (300x150 nm) Hydrothermal csic.es

Lutetium oxide nanoparticles, potentially derived from this compound, possess a high surface area americanelements.com. High surface area forms like nanoscale elemental powders and suspensions are considered for various applications americanelements.comamericanelements.com.

Enhancement of Optical and Electronic Properties in Nanomaterials

This compound is utilized in the fabrication of nanomaterials to enhance their optical and electronic properties chemimpex.com. Doping with lutetium can modify the optical characteristics of materials; for example, lutetium is used as a dopant in phosphors and scintillator crystals americanelements.com. Lutetium oxide nanoparticles exhibit interesting luminescent properties and specific absorption spectra in the ultraviolet and visible regions, which are related to electronic transitions gprareearth.com. The luminescence can be tuned by doping with other rare earth elements gprareearth.com. While bulk lutetium oxide is generally an insulator, the electrical conductivity of lutetium oxide nanoparticles can differ due to their high surface-to-volume ratio and surface defects gprareearth.com. Incorporating these nanoparticles into a matrix can also modify the composite material's electrical properties, such as changing the dielectric constant in polymer-based composites gprareearth.com. This compound hydrate is used in research focused on nanotechnology, where it serves as a dopant in the fabrication of nanomaterials, enhancing their optical and electronic properties chemimpex.com.

Environmental Barrier Coatings Research

This compound is involved in research related to environmental barrier coatings (EBCs) ispc-conference.org. EBCs are applied to protect materials, such as silicon-based ceramic composites used in gas turbine engines, from the corrosive combustion environment ispc-conference.org. Lutetium disilicate (Lu₂Si₂O₇) is considered a good candidate for EBCs ispc-conference.org. This compound is used as a precursor in the synthesis of Lu₂Si₂O₇ coatings via the solution precursor plasma spraying (SPPS) process ispc-conference.org. Research explores introducing a secondary phase like zircon (ZrSiO₄) into Lu₂Si₂O₇ coatings to potentially increase their stress resistance under thermal stress in gas turbine engines ispc-conference.orgresearchgate.net. Lutetium oxide, derived from precursors like this compound, is also used as a component in thermal barrier coatings due to its high thermal stability businessanalytiq.com. Lutetium doping can influence the formation of phases in these coating systems; for instance, lutetium doping has been observed to inhibit zircon formation in Lu₂O₃-ZrO₂-SiO₂ systems ispc-conference.orgresearchgate.net.

Design of Lutetium Silicate (B1173343) Environmental Barrier Coatings for Silicon Nitride

Silicon nitride ceramics are promising materials for high-temperature components in applications such as gas turbines due to their favorable thermal and mechanical properties. hanrimwon.comhanrimwon.comresearchgate.net However, these ceramics are susceptible to oxidation and corrosion in the presence of water vapor at elevated temperatures, which can lead to material degradation and reduced lifespan. hanrimwon.comhanrimwon.comresearchgate.net Environmental Barrier Coatings (EBCs) are applied to protect silicon nitride from these harsh environments. hanrimwon.comresearchgate.netepo.org

Lutetium silicates, including lutetium monosilicate (Lu₂SiO₅) and lutetium disilicate (Lu₂Si₂O₇), have emerged as candidate materials for EBCs on silicon nitride due to their good chemical compatibility and thermal expansion coefficients that are close to that of silicon nitride. hanrimwon.comresearchgate.netresearchgate.netcmes.org Research has explored the design and performance of lutetium silicate EBC layers. For instance, a highly dense Lu-Si-O EBC layer was successfully coated onto silicon nitride ceramics using a sputtering method. hanrimwon.com Heat treatment of this layer at 1450°C in air resulted in a complex composition layer of Lu₂Si₂O₇/Lu₂SiO₅. hanrimwon.com Hydro-corrosion tests conducted at 1300°C for 100 hours in a 30 wt% water vapor environment demonstrated that this dense lutetium silicate layer provided protection to the silicon nitride substrate from water vapor attack. hanrimwon.com The weight loss observed for the coated sample was significantly lower compared to uncoated silicon nitride ceramics. hanrimwon.com

Multi-layered EBC systems incorporating lutetium silicates have also been developed. One such system utilized a highly dense Lu₂SiO₅/Lu₂Si₂O₇ binary phase layer applied by sputtering and a slightly porous Lu₂SiO₅/Lu₂Si₂O₇ layer applied by a dipping technique. hanrimwon.comresearchgate.net Steam jet exposure tests at 1300°C for 500 hours revealed some challenges, including the peeling of grains from the dip-coated layer and the conversion of the highly dense sputter-coated layer into a porous structure after the test. hanrimwon.comresearchgate.net

The use of this compound as a precursor in the synthesis of lutetium disilicate coatings for EBC applications via solution precursor plasma spraying (SPPS) has also been investigated. ispc-conference.org this compound hydrate (Lu(NO₃)₃•xH₂O) was used as the lutetium precursor in this process. ispc-conference.org

Catalysis Research and Development

This compound is recognized for its potential as a catalyst in various chemical reactions, contributing to research and development in catalysis. chemimpex.comchemimpex.com Its application in this field is noted for its ability to potentially improve reaction rates and selectivity. chemimpex.comchemimpex.comexamples.com

This compound as a Catalyst in Organic Reaction Systems

This compound has been explored as a catalyst in organic reaction systems. It serves as a Lewis acid catalyst, which can be beneficial in promoting various organic transformations. Research suggests that the efficiency of metal nitrate catalysts in certain organic reactions is linked to the lowering of the pH value triggered by the presence of the metal nitrate in solution. researchgate.net Studies have investigated the use of lutetium compounds, including potentially those derived from this compound, in reactions such as the ketalization of glycerol (B35011) with acetone. researchgate.net

Catalytic Activity in Hydrocarbon Processing

Lutetium compounds, including this compound, have shown catalytic activity in hydrocarbon processing applications. samaterials.comottokemi.comheegermaterials.comchemicalbook.comguidechem.comornl.govfishersci.ptwikipedia.orgprocurementresource.combusinessanalytiq.comsamaterials.comaemree.com

This compound finds application as a catalyst in petroleum cracking processes in refineries. ottokemi.comheegermaterials.comchemicalbook.comguidechem.comfishersci.ptottokemi.com This process is essential for breaking down larger hydrocarbon molecules into smaller, more valuable ones for fuel production. aemree.com

Beyond cracking, this compound and other lutetium compounds are utilized as catalysts in alkylation, hydrogenation, and polymerization applications. samaterials.comheegermaterials.comchemicalbook.comguidechem.comornl.govfishersci.ptwikipedia.orgprocurementresource.combusinessanalytiq.comsamaterials.comaemree.com Alkylation involves the addition of an alkyl group to a molecule, while hydrogenation is the addition of hydrogen, often to unsaturated compounds. aemree.com Polymerization involves the joining of monomers to form polymers. Lutetium-based catalysts can accelerate these reactions and contribute to the production of various chemicals and materials. examples.comaemree.com

Studies on Reaction Rate Enhancement and Selectivity Improvement

Research involving lutetium compounds in catalysis often focuses on enhancing reaction rates and improving selectivity towards desired products. chemimpex.comchemimpex.comexamples.com While specific detailed findings directly citing this compound for reaction rate enhancement and selectivity improvement in isolation are less prevalent in the immediately available search results, the general catalytic applications of lutetium compounds in organic reactions and hydrocarbon processing imply these objectives. chemimpex.comchemimpex.comexamples.com For instance, in organic synthesis, lutetium(III) nitrate hydrate is noted for improving reaction rates and selectivity in the production of fine chemicals and pharmaceuticals. chemimpex.comchemimpex.com In hydrogenation reactions catalyzed by lutetium complexes, studies have investigated the reaction mechanisms and catalytic activity, indicating the potential for efficient transformations. chinesechemsoc.org The ability of lutetium-based catalysts to offer high selectivity is considered crucial for industrial applications, minimizing unwanted by-products. examples.com

Here is a summary table of some catalytic applications of this compound:

Application AreaSpecific Processes Mentioned
Hydrocarbon ProcessingPetroleum Cracking, Alkylation, Hydrogenation, Polymerization
Organic ReactionsKetalization (e.g., glycerol with acetone)

Coordination Chemistry Investigations

Coordination chemistry studies involving this compound explore the interactions between the Lu³⁺ ion and various ligands, leading to the formation of coordination complexes. These investigations provide fundamental insights into metal-ligand bonding, complex stability, and structural characteristics, which are crucial for developing new materials and separation processes. Lutetium(III) nitrate hydrate is widely utilized in research focused on coordination chemistry, helping researchers understand metal-ligand interactions. chemimpex.comchemimpex.com

Synthesis and Structural Characterization of this compound Complexes

The synthesis of this compound complexes typically involves the reaction of this compound with specific ligands in suitable solvents. Structural characterization of the resulting complexes is performed using techniques such as X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. mdpi.comresearchgate.netresearchgate.netnih.gov

For instance, complexes of lutetium trinitrate with pyrrolidine-derived phenanthroline diamides have been synthesized and their structural features studied using various spectral methods and X-ray analysis. mdpi.comresearchgate.netresearchgate.net The synthesis of such complexes can involve adding a solution of this compound in acetonitrile (B52724) to a solution of the ligand in chloroform, followed by concentration and treatment with diethyl ether to isolate the complex. mdpi.com

In another example, lutetium(III) nitrate has been crystallized with 2,2':6',2"-terpyridine (terpy) in dry acetonitrile to yield colorless [Lu(terpy)(NO₃)₃], where both nitrogen and oxygen atoms from the nitrate are coordinated to the lutetium atom. wikipedia.org

The coordination environment around the lutetium center in these complexes is significantly influenced by the nature of the ligands and the effect of lanthanide contraction. mdpi.comresearchgate.net

Solvent Shell Structures and Coordination Numbers in Non-Aqueous Media

Investigating the coordination of this compound in non-aqueous media provides insights into the solvation behavior and complex formation in environments relevant to various chemical processes, such as solvent extraction.

Ab initio molecular dynamics (AIMD) simulations are powerful tools for studying the solvent shell structure and coordination properties of metal ions in complex non-aqueous environments like ionic liquids. Studies using AIMD have investigated the behavior of Lu³⁺ ions in nitrate-based ionic liquids, such as ethylammonium (B1618946) nitrate (EAN). nih.govresearchgate.net

These studies reveal that coordination in such ionic liquids is primarily due to nitrate anions. nih.govresearchgate.net The bidentate nature of the nitrate ligand leads to complex geometries in the coordination shell. nih.govresearchgate.net Interestingly, the coordination number in terms of nitrate molecules might appear to contradict the trend expected from the decrease in ionic radii along the lanthanide series. nih.govresearchgate.net For example, the smaller Lu³⁺ ion might appear to coordinate more nitrate molecules than the larger La³⁺ ion when considering only the number of nitrate ligands. nih.govresearchgate.netacs.org

However, a more detailed analysis of the structural features from AIMD calculations shows that the first shell of oxygen atoms around Lu³⁺ is more compact than around La³⁺. nih.govresearchgate.net In EAN, Lu³⁺ has been found to coordinate 8 oxygen atoms, while La³⁺ coordinates 10 oxygen atoms, which aligns with the typical lanthanide trend based on ionic radii. nih.govresearchgate.netacs.org The first solvation shells exhibit somewhat irregular and complex geometrical patterns. nih.govresearchgate.net

In other nitrate-based ionic liquids, such as 2-ethanolammonium nitrate (HOEAN), solvation of the central ion can also involve the cation itself through oxygen atoms on its side chain. nih.govresearchgate.net In HOEAN, the coordination numbers in terms of oxygen atoms are also 10 for La³⁺ and 8 for Lu³⁺. nih.govresearchgate.net

The design of ligands significantly impacts the coordination geometry and properties of this compound complexes. Phenanthroline diamides, for instance, have been explored as ligands for lutetium trinitrate. mdpi.comresearchgate.netresearchgate.net

The presence and type of halogen atoms in the structure of phenanthroline ligands can have a notable impact on both the coordination number of lutetium and the number of solvate water molecules in the internal coordination sphere. mdpi.comresearchgate.netresearchgate.net For example, studies with pyrrolidine-derived phenanthroline diamides have shown that the coordination number of lutetium can be nine or ten, depending on the presence of halide atoms. mdpi.com A coordination number of nine is considered typical for lutetium complexes, while a coordination number of ten is less common for this metal with phenanthroline diamides. mdpi.com

Theoretical studies on phenanthroline-based ligands have also investigated their coordination structures and bonding properties with metal ions, including lanthanides. acs.org These studies highlight how the ligand structure influences the coordination process and the resulting complex stability. acs.org

Nitrate anions can coordinate to metal ions in both monodentate and bidentate fashions. wikipedia.orgresearchgate.net The binding mode of nitrate ligands in lutetium complexes is a crucial aspect of their coordination chemistry and can be influenced by the solvent environment and the presence of other ligands.

In ionic liquids like EAN, nitrate ions are the main coordinating ligands, and their bidentate nature contributes to the complexation shell geometry. nih.govresearchgate.net AIMD studies in EAN have shown that while the smaller Lu³⁺ ion might coordinate more nitrate anions than La³⁺, the number of metal-oxygen contacts in the first shell aligns with the lanthanide contraction, with Lu³⁺ having fewer contacts (8) compared to La³⁺ (10). nih.govresearchgate.netacs.org This suggests a difference in the proportion of bidentate and monodentate nitrate binding or variations in how the bidentate ligands coordinate.

Research on lanthanide complexes with phenanthroline diamides has also demonstrated different nitrate binding modes. In some lutetium complexes with pyrrolidine-derived phenanthroline diamides, the coordination number of nine is achieved with two bidentate nitrate groups and one monodentate nitrate group, along with the tetradentate ligand. mdpi.com In other cases, a water molecule can replace a nitrate group, leading to a tight ion pair with an external nitrate. mdpi.com

Quantum chemical investigations into the interaction of trivalent lanthanide cations with nitrate anions have indicated that while bidentate coordination is generally preferred in isolated complexes, the presence of water molecules in the coordination shell can lead to a balance between monodentate and bidentate binding modes, influencing the coordination number. researchgate.net As the cation size decreases, the preference for monodentate nitrate binding can increase due to reduced repulsions in the first coordination sphere. researchgate.net

Effects of Lanthanide Contraction on Complex Formation and Coordination

The lanthanide contraction, the steady decrease in ionic radii across the lanthanide series from lanthanum to lutetium, has a profound impact on the complex formation and coordination behavior of this compound. vedantu.combyjus.comunacademy.com Lutetium, being the smallest and heaviest lanthanide, exhibits distinct coordination characteristics compared to its lighter congeners. mdpi.comvedantu.com

The decreasing ionic radius across the series leads to an increased charge density for the Lu³⁺ ion. This influences the strength of the interaction with ligands and can affect the preferred coordination number and geometry. byjus.comunacademy.com The tendency to form coordinate complexes generally increases from La³⁺ to Lu³⁺ due to the smaller size and higher nuclear charge. byjus.comunacademy.com

Studies on complexes with ligands like phenanthroline diamides have clearly demonstrated the effect of lanthanide contraction on the structure and coordination number. mdpi.comresearchgate.net While lighter lanthanides in complexes with certain phenanthroline diamides may exhibit a coordination number of 10, the lutetium complex with the same ligand can have a reduced coordination number, such as nine, with one of the nitrate ligands becoming monodentate instead of bidentate. mdpi.com This adjustment in coordination mode and number is a direct consequence of the smaller size of the Lu³⁺ ion.

AIMD studies in ionic liquids also highlight the effect of lanthanide contraction on the first solvation shell structure and the number of coordinated oxygen atoms, even if the number of coordinated nitrate molecules might initially seem counterintuitive. nih.govresearchgate.netacs.org The more compact first oxygen shell around Lu³⁺ compared to La³⁺ is consistent with the decreasing ionic radius. nih.govresearchgate.net

The interplay between lanthanide contraction, steric effects of the ligands, and solvation thermodynamics is crucial in determining the solid-state and solution-phase structures of this compound complexes. osti.gov

Here is a summary of coordination numbers observed in some this compound complexes:

Ligand TypeEnvironmentLutetium Coordination NumberNitrate Binding ModesReferences
Pyrrolidine-derived Phenanthroline Diamides (L1, L2)Solid/Solution9Two bidentate, one monodentate mdpi.com
Pyrrolidine-derived Phenanthroline Diamide (L3, fluorinated)Solid/Solution10Three bidentate mdpi.com
2,2':6',2"-terpyridine (terpy)AcetonitrileNot explicitly stated, but forms [Lu(terpy)(NO₃)₃]Nitrogen and oxygen of nitrate coordinated wikipedia.org
Tetraiminodiphenol macrocycle (LH2)Solid (Complex 14)Distorted square antiprism (likely 8 or 9 total contacts)One bidentate, one unidentate nitrate, one water molecule nih.gov
N,N,N',N'-Tetramethylmalonamide (TMMA)Aqueous Solution (as [Lu(TMMA)₂(H₂O)₄]³⁺)8Not applicable (nitrates are outer-sphere) osti.gov
Nitrate anions aloneEthylammonium Nitrate (AIMD)8 (oxygen atoms)Mixture of bidentate and potentially monodentate nih.govresearchgate.netacs.org

Note: Coordination numbers can refer to the number of ligand atoms directly bonded to the metal center. For polydentate ligands like nitrate (which can be monodentate or bidentate) and multidentate organic ligands, the total coordination number is the sum of the coordination sites occupied by all ligands.

Here is a table summarizing findings from ab initio molecular dynamics studies in ionic liquids:

Metal IonIonic LiquidCoordination Number (Oxygen Atoms)Coordination Number (Nitrate Molecules)Compactness of First ShellReferences
La³⁺Ethylammonium Nitrate (EAN)105Less compact nih.govresearchgate.netacs.org
Lu³⁺Ethylammonium Nitrate (EAN)86More compact nih.govresearchgate.netacs.org
La³⁺2-Ethanolammonium Nitrate (HOEAN)10Not explicitly stated for nitrate molecules onlyNot explicitly compared to Lu³⁺ in HOEAN nih.govresearchgate.net
Lu³⁺2-Ethanolammonium Nitrate (HOEAN)8Not explicitly stated for nitrate molecules onlyNot explicitly compared to La³⁺ in HOEAN nih.govresearchgate.net

Research on Metal-Ligand Interactions and Complex Stability Constants

Studies involving this compound contribute to the understanding of metal-ligand interactions and the determination of complex stability constants for the Lu³⁺ ion. The interaction of Lu³⁺ with organic and inorganic ligands is crucial for designing selective separation processes and developing new materials. Research has explored the complexation of Lu³⁺ with various ligands, including pyrrolidine-derived phenanthroline diamides and macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) researchgate.netmdpi.comosti.gov.

The stability constants (logβ) of complexes formed between lanthanide ions, including Lu³⁺, and ligands provide quantitative measures of complex strength in solution researchgate.netacs.org. These constants are influenced by factors such as the ligand structure, the nature of the solvent, and the ionic radius of the metal ion. For instance, studies have demonstrated that the presence of halogen atoms in phenanthroline ligands can significantly impact the coordination number of lutetium and the number of solvate water molecules in the internal coordination sphere researchgate.netmdpi.com. The stability constants of complexes with various lanthanides, including Lu(NO₃)₃, have been measured to assess the efficiency of different ligands researchgate.netmdpi.com. The stability of complexes in organic solvents can be significantly higher than in water, which is a critical factor in extraction processes researchgate.net.

Thermodynamic ionic radii of lanthanide ions can be derived from the analysis of stability constants of their complexes with organic ligands in water researchgate.net. Relationships between the stability constants of complexes of different metal ions with a given ligand can be described by equations that formally correspond to electrostatic interactions between spherical cations and organic molecules researchgate.net. High complexation selectivity among lanthanide ions can be achieved with ligands that form complexes with very high stability constants researchgate.net.

Formation and Characterization of Polymeric Oxo-Complexes

Research has also investigated the formation and characterization of polymeric oxo-complexes involving this compound and specific ligands. The possibility of forming such complexes with this compound and ligands like pyrrolidine-derived phenanthroline diamides has been demonstrated researchgate.netmdpi.comresearchgate.net. These polymeric structures can be characterized using techniques such as X-ray analysis mdpi.comresearchgate.net. For example, an oxo-complex with the formula (L3)₃Lu₃O₂(NO₃)₅ has been obtained and characterized, highlighting the potential for this compound to form intricate polymeric structures with suitable organic ligands mdpi.com. The formation of such complexes is influenced by the reaction conditions and the specific ligand employed mdpi.com.

Separation and Extraction Chemistry

This compound is frequently involved in research focused on the separation and extraction of lutetium ions from aqueous solutions. Given the increasing demand for rare earth elements (REE), efficient methods for their recovery and separation are crucial dntb.gov.uaresearchgate.net. Lutetium, being the last element in the lanthanide series, is often targeted in separation processes aimed at isolating individual rare earths or groups of rare earths.

Sorption Studies of Lutetium Ions from Aqueous Solutions

Sorption studies are a key area of research for recovering lutetium ions from various solutions, including potential wastewater or process streams dntb.gov.uaresearchgate.netmdpi.commostwiedzy.plnih.gov. These studies explore the effectiveness of different sorbent materials in capturing Lu³⁺ ions from aqueous environments, often in the presence of nitrate ions dntb.gov.uaresearchgate.net. The understanding and control of sorption phenomena are critical in REE recovery and separation processes mdpi.com.

Utilization of Activated Ion Exchangers for Enhanced Sorption Efficiency

Activated ion exchangers have shown promise in enhancing the sorption efficiency of lutetium ions from aqueous solutions. Research has investigated the use of interpolymer systems combining different ion exchangers to improve Lu³⁺ uptake dntb.gov.uaresearchgate.netmdpi.commostwiedzy.plnih.gov. For instance, a system utilizing a combination of the ion exchangers Lewatit CNP LF and AV-17-8 in varying mass ratios has been studied for its ability to enhance lutetium ion sorption from nitrate solutions dntb.gov.uaresearchgate.netmdpi.commostwiedzy.plnih.gov. Findings indicate that a specific mass ratio of these ion exchangers can lead to a significantly enhanced sorption rate of Lu³⁺ ions compared to the individual components dntb.gov.uaresearchgate.netmdpi.com. The mutual activation of the ion exchangers in an aqueous medium can lead to conformational and electrochemical changes, resulting in a highly ionized state and enhanced sorption activity researchgate.net.

An example of enhanced sorption efficiency is demonstrated by the interpolymer system “Lewatit CNP LF@AV-17-8” (4:2), which exhibited a significantly higher sorption rate (42%) for Lu³⁺ ions over a 48-hour period compared to individual Lewatit CNP LF (25%) and AV-17-8 (21%) dntb.gov.uaresearchgate.netmdpi.com. This highlights the potential of such activated systems for improving REE recovery dntb.gov.uaresearchgate.netmdpi.comnih.gov.

Modeling of Adsorption Processes for Lutetium Ion Recovery

Modeling of adsorption processes is essential for understanding the underlying mechanisms and optimizing conditions for lutetium ion recovery. Adsorption isotherms are used to characterize the ability of sorbents to effectively adsorb specific ions from solutions mdpi.com. The Freundlich adsorption model, which describes non-ideal multilayer adsorption processes, has been found to notably conform to the sorption of lutetium (III) ions by certain interpolymer systems dntb.gov.uamdpi.comnih.gov. This conformity highlights the effectiveness of these sorbents for lutetium ion recovery and aids in predicting their performance under different conditions mdpi.com. The adsorption capacity of the interpolymer system “Lewatit CNP LF@AV-17-8” (4:2) for lutetium (III) ions has been reported to be 221.05 mg/g dntb.gov.uamdpi.comnih.gov.

Liquid-Liquid Extraction Mechanisms of Lanthanide Nitrates

Liquid-liquid extraction, also known as solvent extraction, is a widely used technique for the separation and purification of rare earth elements, including lutetium, often from nitrate solutions wikipedia.orgmdpi.comrsc.orgacs.org. This method relies on the preferential distribution of metal complexes between two immiscible liquid phases, typically an aqueous phase containing the metal ions (e.g., as nitrates) and an organic phase containing an extractant wikipedia.orgrsc.org.

The mechanisms involved in the liquid-liquid extraction of lanthanide nitrates can vary depending on the extractant and the conditions. Common mechanisms include solvation and ion exchange wikipedia.orgacs.org. In solvation, neutral metal complexes are formed which are soluble in the organic phase wikipedia.org. In ion exchange, the metal cation in the aqueous phase exchanges with a cation from the extractant in the organic phase wikipedia.orgacs.org. Some systems can involve both mechanisms wikipedia.org.

Research on the extraction of lanthanide nitrates using various organic ligands, such as 1,10-phenanthroline-2,9-diamides, has shown that the extraction can proceed via competing routes, including the formation of neutral complexes and tight ion pairs researchgate.netmdpi.com. The structure of the complexes formed significantly impacts the extraction efficiency mdpi.com. The presence of anions, such as nitrate, can influence the extraction mechanism and the structure of the extracted species wikipedia.orgmdpi.comosti.gov. The decrease in cation radius across the lanthanide series (lanthanide contraction) affects the affinity of extractants for the cations, as metal-ligand bonds in lanthanide complexes are predominantly electrostatic mdpi.com. This can lead to different extraction trends across the series depending on the specific extraction system mdpi.comosti.gov.

The concentration of nitric acid in the aqueous phase also plays a significant role in the extraction efficiency of lanthanide nitrates mdpi.comrsc.orgacs.org. Extraction efficiencies can drop sharply with increasing acid concentration, which can be utilized in stripping strategies to recover the lanthanide ions rsc.org.

Interactive Data Table:

While specific numerical stability constants for this compound complexes across various ligands and conditions are dispersed throughout the literature, the sorption capacity data for the activated ion exchanger system is a clear, extractable data point.

Sorbent SystemMass RatioAdsorption Capacity (mg/g)
Interpolymer system “Lewatit CNP LF@AV-17-8”4:2221.05 dntb.gov.uamdpi.comnih.gov
Investigation with Neutral Donor Polydentate Ligands

Studies have explored the coordination of trivalent lanthanide ions, including Lu³⁺, with neutral organophosphorus reagents such as tri-n-butyl phosphate (B84403) (TBP). Investigations into these interactions provide insight into the coordination environment of lutetium in organic phases osti.gov. Research utilizing pyrrolidine-derived phenanthroline diamides as neutral donor polydentate ligands has examined their complexation with lutetium trinitrate. These studies have characterized the structural features and coordination numbers of the resulting complexes, as well as determined their stability constants with Lu(NO₃)₃ researchgate.net. The solvation of lutetium in the organic phase with neutral donor ligands like the malonamide (B141969) extractant N,N'-dimethyl, N,N'-dioctylhexylethoxymalonamide (DMDOHEMA) has also been investigated, revealing details about coordination configurations and numbers rsc.org.

Speciation of Lutetium Complexes in Organic Phases Post-Extraction

Understanding the chemical species formed in the organic phase after solvent extraction is critical for optimizing separation processes. A speciation study of lanthanide complexes, including lutetium, extracted into an organic phase using quaternary ammonium (B1175870) and phosphonium (B103445) nitrate extractants suggests the formation of an anionic pentanitrato complex, [Lu(NO₃)₅]²⁻. nih.gov. In this proposed structure, the lutetium ion is coordinated with five bidentate nitrate ligands, with charge neutralization provided by two counter cations of the extractant in the outer coordination sphere nih.gov. This pentanitrato complex is suggested to be the sole significant lanthanide species formed in the organic phase under these conditions nih.gov. Other studies involving TBP and di-n-butyl phosphoric acid (HDBP) indicate that lutetium can form complexes with either TBP or HDBP in the organic phase osti.gov. Investigations using malonamide extractants also provide insights into the various coordination configurations and numbers that contribute to the speciation of lutetium in the organic phase rsc.org.

Impact of Ligand Stereoisomerism on Extraction Selectivity

The stereoisomerism of ligands can significantly influence the selectivity of solvent extraction processes for lanthanides and actinides. Research using novel 1,10-phenanthroline-2,9-diamide ligands has demonstrated a notable effect of stereoisomerism on the extraction of Am(III) and Ln(III), including lutetium researchgate.netnih.govcolab.ws. These studies reported distinct differences in selectivity between pure diastereomeric forms of the ligands researchgate.netnih.gov. An abrupt increase in extraction efficiency was observed along the lanthanide series, culminating in high efficiency for lutetium researchgate.netnih.gov. The research also delved into the nature of the complexes formed with heavy lanthanides like ytterbium and lutetium, suggesting their existence as ionic pairs and potentially unusual clusters researchgate.netnih.gov.

Radiopharmaceutical Precursor Research

This compound plays a role in the field of nuclear medicine, primarily as a source of lutetium for the production of the therapeutic radioisotope ¹⁷⁷Lu.

This compound as a Precursor in the Development of Radiopharmaceuticals

Lutetium(III) nitrate hydrate is utilized in nuclear medicine and radiopharmaceuticals, where its isotopes are employed for imaging and therapeutic applications chemimpex.com. It is explored in the development of radiopharmaceuticals for diagnostic imaging chemimpex.com. The radioisotope ¹⁷⁷Lu, which is of significant interest for targeted radionuclide therapy, can be produced through the neutron irradiation of lutetium targets containing the ¹⁷⁶Lu isotope or indirectly via the neutron activation of ¹⁷⁶Yb followed by beta decay nih.govwikipedia.org. While lutetium oxide (Lu₂O₃) is often the preferred target material for irradiation due to its stability and solubility in dilute acid for subsequent processing to form ¹⁷⁷LuCl₃ nih.govnih.gov, this compound solutions have also been used as targets for irradiation to obtain ¹⁷⁷Lu researchgate.netd-nb.info. The resulting ¹⁷⁷Lu, often in the form of lutetium-177 (B1209992) chloride, serves as a radiopharmaceutical precursor for radiolabelling carrier molecules designed to target specific cells or tissues europa.eugeneesmiddeleninformatiebank.nl.

Theoretical and Computational Chemistry Applied to Lutetium Nitrate Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the interactions between atoms and molecules, MD can provide insights into dynamic processes such as solvation, diffusion, and structural changes.

Ab Initio Molecular Dynamics for Solvent Shell Structure Analysis

Ab initio molecular dynamics (AIMD), which uses quantum mechanical methods to calculate the forces between atoms on the fly, is a valuable tool for analyzing the solvent shell structure around ions. AIMD studies have been conducted to investigate the coordination environment of lutetium(III) ions (Lu³⁺) in various solvents, including aqueous solutions and ionic liquids. researchgate.netresearchgate.netnih.govresearchgate.net

Research using AIMD has explored the solvent shell structure of Lu³⁺ ions in nitrate-based ionic liquids like ethylammonium (B1618946) nitrate (B79036) (EAN) and its hydroxy derivative (HOEAN). researchgate.netnih.gov These studies indicated that the coordination in these ionic liquids is primarily due to nitrate anions. researchgate.netnih.gov The bidentate nature of the nitrate ligand leads to a complex coordination shell geometry. researchgate.netnih.gov While the smaller Lu³⁺ ion might appear to coordinate more nitrate molecules (six) compared to a larger lanthanide ion like La³⁺ (five), a more detailed analysis of the oxygen atoms in the first shell reveals a coordination number of 8 for Lu³⁺, in agreement with the expected trend across the lanthanide series where ionic radii decrease. researchgate.netnih.govacs.org The first solvation shells of both Lu³⁺ and La³⁺ in these ionic liquids exhibit slightly irregular and complex geometrical patterns. researchgate.netnih.gov

In aqueous solutions, AIMD studies have also been performed to understand the solvation properties of trivalent lutetium. researchgate.netresearchgate.net Hybrid quantum and molecular mechanics simulations have been used to characterize the structure via radial and angular distribution functions and to investigate the influence of the ion on the surrounding solvent. researchgate.netresearchgate.net These studies provide deeper insight into the dynamics and geometry of the solvation shell and the number of involved solvent molecules. researchgate.net An 8-fold square antiprism (SAP) geometry has been found to be the dominant configuration for the lutetium(III) aqua ion, although a small percentage of 9-fold complexes with a tricapped trigonal prism (TTP) geometry have also been detected. researchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about bonding, energies, and molecular geometries.

Elucidation of Complex Structural Features and Energetics

Quantum chemical calculations are employed to elucidate the complex structural features and energetics of lutetium nitrate systems. These methods can help determine the preferred coordination modes of nitrate anions to the Lu³⁺ ion and the resulting geometries of the complexes. Calculations can also provide insights into the relative stabilities of different structural isomers and the energy changes associated with chemical reactions involving this compound.

While direct search results specifically detailing quantum chemical calculations on this compound's structural features and energetics were limited, the application of these methods to lanthanide complexes, including those with nitrate ligands, is a common practice in computational chemistry to understand bonding and stability. The bidentate coordination of nitrate to lanthanide ions, as observed in MD simulations, is a structural feature that can be investigated and characterized using quantum chemical methods. nih.govacs.org

Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations can predict spectroscopic parameters, such as vibrational frequencies and chemical shifts, which can be compared with experimental spectroscopic data (e.g., infrared, Raman, NMR) to validate theoretical models and aid in the interpretation of experimental results. researchgate.net By calculating the vibrational modes of this compound complexes, researchers can assign observed peaks in infrared and Raman spectra to specific molecular vibrations, providing information about the bonding and structure. Similarly, calculations of NMR parameters can help in understanding the electronic environment of atoms in the complex and interpreting experimental NMR spectra.

Recent quantum mechanical calculations have supported the interpretation of relationships between wavenumber positions in spectroscopic data and bond distances in rare earth hydrates. researchgate.net This highlights the role of quantum chemistry in connecting theoretical structural information to experimental spectroscopic observations.

Molecular Mechanics Techniques

Molecular mechanics (MM) techniques use classical physics principles and empirical force fields to model the behavior of molecules. While less computationally demanding than quantum mechanics, MM can be applied to larger systems and longer timescales, making it suitable for studying processes like thermal decomposition and the stability of intermediate structures.

Modeling and Stability Prediction of Thermal Decomposition Intermediates

Molecular mechanics techniques have been utilized in the study of the thermal decomposition of this compound hydrates. The thermal decomposition of this compound trihydrate, Lu(NO₃)₃·3H₂O, is a complex process involving dehydration and the formation of intermediate oxynitrates before finally yielding lutetium oxide (Lu₂O₃) at high temperatures. researchgate.netnih.govamericanelements.comereztech.comwikipedia.orgamericanelements.com

Studies have employed molecular mechanics to model the structures of intermediate oxynitrates formed during the thermal decomposition. researchgate.net These models can provide reasonably good approximations to the real structures of these amorphous intermediates, offering detailed information about bond lengths and angles that are difficult to obtain experimentally. researchgate.net By modeling these intermediates, molecular mechanics can contribute to understanding their stability and the step-by-step process of thermal decomposition. The thermal decomposition of this compound starts with dehydration and can involve condensation into larger structures before further decomposition through the release of water, nitric acid, nitrogen dioxide, and oxygen. researchgate.net The resulting intermediate compounds include lutetium oxynitrates like Lu₆N₄O₁₉ and Lu₆N₂O₁₄. researchgate.net

First Principle Calculations (e.g., Density Functional Theory, VASP) for Electronic and Structural Properties

First-principles calculations, particularly those employing Density Functional Theory (DFT) and implemented in software packages like the Vienna Ab-initio Simulation Package (VASP), are valuable tools for investigating the electronic and structural properties of materials containing lutetium, including this compound systems. These methods allow for the theoretical determination of properties such as electronic band structure, density of states, structural stability, and atomic geometries.

Research utilizing DFT and VASP has been applied to study systems involving lutetium and nitrate, providing insights into their fundamental characteristics. For instance, VASP has been used to perform first-principles calculations on materials containing lutetium, focusing on structural and electronic properties. rgnpublications.commdpi.com These calculations often involve determining energy convergence standards and using specific K-point networks for structural optimization and band structure calculations. mdpi.com The projector augmented-wave (PAW) method is commonly employed in these DFT calculations to describe the ion-electron interaction. aps.org

Studies on related lutetium compounds, such as nitrogen-doped lutetium hydrides, have employed DFT calculations to investigate structural stability and electronic properties under pressure. aps.org These studies have revealed electronic properties like flat bands, sharply peaked densities of states (van Hove singularities), and intersecting Dirac cones near the Fermi energy. aps.org The contribution of hydrogen atoms to the electronic density of states at the Fermi level was found to be tunable by varying nitrogen concentration. aps.org While these studies focus on lutetium hydrides, they demonstrate the capabilities of DFT and VASP in elucidating the electronic structure of lutetium-containing materials.

Furthermore, theoretical studies using ab initio molecular dynamics have investigated the coordination structure of lutetium(III) ions in nitrate-based ionic liquids. researchgate.net These studies provide insights into the solvent shell structure and the coordination number of lutetium ions with nitrate anions and other solvent molecules. researchgate.net The calculations can reveal the geometrical patterns of the complexation shell. researchgate.net

While direct computational studies specifically focused solely on the bulk crystal of anhydrous this compound or its common hydrated forms (like the hexahydrate) using DFT/VASP for detailed electronic band structure and structural parameters were not extensively detailed in the search results, the application of these methods to related lutetium and nitrate systems highlights their relevance. The theoretical properties of Lutetium(III) Nitrate Hexahydrate, such as its compound formula (H12LuN3O15) and molecular weight (469.07), are established, providing a basis for theoretical modeling. americanelements.com

Computational studies on doped lutetium oxyorthosilicate (Lu2SiO5) using VASP based on DFT have explored the electronic structure and the effect of doping on band gaps and electron transport. rgnpublications.commdpi.com These calculations involved setting parameters like plane wave cut-off energy and convergence criteria for total energy and forces. rgnpublications.com

The coordination environment of lutetium in nitrate systems has also been explored through a combination of experimental techniques like X-ray diffraction and theoretical calculations, revealing details about Lu-O bond distances and coordination numbers in solutions. researchgate.net

Data from Related Computational Studies:

For example, in studies on nitrogen-doped lutetium hydrides, calculations provided electronic band structures and densities of states, indicating metallic or semiconducting behavior depending on the composition. aps.orgaps.org

In the study of Lu3N@C80 fullerenes, DFT calculations provided Ln-N bond lengths and HOMO-LUMO energies, illustrating how electronic and structural parameters are obtained. mdpi.com

Compound/SystemMethodProperties InvestigatedKey Findings (Examples)
Nitrogen-doped Lutetium HydridesDFT (VASP)Structural stability, electronic propertiesMetallic/semiconducting behavior, van Hove singularities, tunable DOS at Fermi level. aps.orgaps.org
Lutetium(III) in Ionic LiquidsAb initio MDCoordination shell structure, coordination numberCoordination with nitrate anions, specific geometrical patterns. researchgate.net
Lu2SiO5: Ce3+DFT (VASP)Electronic structure, band gap, charge densityInfluence of doping on electronic states and charge transport. rgnpublications.commdpi.com
Lu3N@C80 FullerenesDFT (PBE)Geometric and electronic properties (bond lengths, HOMO-LUMO)Contraction of Ln-N bond length across series, HOMO-LUMO energy analysis. mdpi.com

These examples demonstrate the application of first-principles methods to understand the behavior of lutetium in various chemical environments, including those involving nitrogen and oxygen, which are relevant to this compound.

Advanced Analytical and Spectroscopic Characterization Techniques in Lutetium Nitrate Research

Diffraction and Microscopy Techniques

X-ray Diffraction (XRD) and X-ray Diffractometry for Crystallographic Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of solid materials. It provides information on the atomic arrangement, lattice parameters, and phase purity of crystalline compounds like lutetium nitrate (B79036) caltech.edu. Lutetium(III) nitrate is known to form colorless hygroscopic crystals and exists in various hydrated forms, such as Lu(NO₃)₃·nH₂O, where n can be 3, 4, 5, or 6 wikipedia.org.

XRD analysis of lutetium nitrate powder would yield a diffraction pattern with a series of peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are unique to the crystal structure of the compound. This "fingerprint" allows for phase identification by comparison with databases such as the International Centre for Diffraction Data (ICDD).

Furthermore, XRD has been employed to study the structure of this compound in aqueous solutions. These studies provide insights into the coordination of lutetium ions and the formation of ion pairs in the liquid state at-spectrosc.com.

Electron Microscopy (SEM, TEM, FE-SEM) for Morphology, Size, and Microstructure Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field-Emission Scanning Electron Microscopy (FE-SEM), are indispensable for visualizing the morphology, size, and microstructure of materials at high magnifications.

While specific electron microscopy studies focused solely on this compound are not widely reported, the application of these techniques can be inferred from research on similar rare-earth compounds and nanoparticles synthesized from this compound precursors.

Scanning Electron Microscopy (SEM): SEM would be used to examine the surface morphology of solid this compound, such as crystals or powders. It can reveal information about crystal habit, particle size distribution, and the degree of agglomeration. For instance, in the synthesis of other nitrate compounds, SEM images have been used to show the morphology of the resulting particles researchgate.net.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to observe the internal structure, crystallite size, and lattice fringes of materials. If this compound were used to synthesize nanoparticles, TEM would be crucial for characterizing their size, shape, and crystallinity.

Field-Emission Scanning Electron Microscopy (FE-SEM): FE-SEM provides higher resolution surface imaging compared to conventional SEM, making it suitable for detailed morphological analysis of nanoscale features on this compound particles or materials derived from it.

In studies where this compound is used as a precursor, for example in the synthesis of lutetium fluoride (B91410) nanoparticles, electron microscopy is essential to characterize the morphology of the final product, which can be influenced by the precursor concentration.

Elemental and Compositional Analysis Methods

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Elemental Quantification

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), also known as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), is a highly sensitive and accurate technique for determining the elemental composition of a wide variety of samples technologynetworks.com. It is a destructive analytical method that can quantify the concentration of most elements in the periodic table, including lutetium, down to parts per billion (ppb) levels.

The principle of ICP-OES involves introducing a sample, typically as an aqueous solution, into a high-temperature argon plasma (around 10,000 K) labcompare.com. The intense heat atomizes and excites the atoms of the elements present in the sample, causing them to emit light at their characteristic wavelengths. A spectrometer separates this light into its constituent wavelengths, and the intensity of the emitted light at a specific wavelength is directly proportional to the concentration of that element in the sample.

ICP-OES is a well-established method for the quantitative analysis of lutetium. For instance, it has been used to determine the lutetium content in radiopharmaceutical samples, where accurate quantification is critical researchgate.net. The technique has also been employed to evaluate spectral interferences of lutetium on other elements, demonstrating its robustness and the need for careful method development when analyzing complex matrices at-spectrosc.com. In a study on motexafin lutetium in human plasma, ICP-AES was used to measure the total elemental lutetium, with validated standard curve ranges from 0.1 to 50 µg Lu mL⁻¹ nih.gov.

ParameterDescription
PrincipleMeasurement of light emitted by excited atoms/ions in a high-temperature plasma.
Sample FormTypically an acidic aqueous solution.
Application for this compoundPrecise quantification of lutetium content; purity analysis; trace element determination.
Key AdvantagesHigh sensitivity, high accuracy, multi-element capability.

Energy-Dispersive X-ray Spectrometry (EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectrometry (EDX or EDS) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.orgadvancedmicroanalytical.com It operates by detecting the characteristic X-rays emitted from a material when it is bombarded by a high-energy electron beam. thermofisher.com Because each element possesses a unique atomic structure, it emits X-rays at a specific set of energies, allowing for the identification of the elements present in the sample. wikipedia.org

In the context of this compound research, EDX is instrumental for elemental mapping. This process involves scanning the electron beam across a specified area of the sample and acquiring an X-ray spectrum for each pixel. jeol.com The resulting data is used to generate two-dimensional maps that visualize the spatial distribution of constituent elements, such as lutetium (Lu), oxygen (O), and nitrogen (N). jeol.com This is particularly valuable for:

Confirming Homogeneity: Assessing the uniformity of this compound distribution within a composite material or a prepared sample.

Identifying Impurities: Detecting and mapping the location of any elemental impurities or contaminants.

Analyzing Reaction Interfaces: Studying the elemental distribution at the interface between this compound and other materials in a device or composite structure.

The technique can provide qualitative information on where elements are most abundant and, with appropriate calibration, can yield quantitative concentration maps. jeol.com Modern EDX systems can automatically resolve overlapping X-ray peaks, which is crucial when analyzing complex samples with multiple elements. thermofisher.com

Bulk Elemental Analysis

Common techniques for the bulk elemental analysis of rare earth compounds like this compound include:

X-ray Fluorescence (XRF): A non-destructive technique that uses X-rays to excite the sample, causing it to emit characteristic fluorescent X-rays. malvernpanalytical.com XRF is widely used for quality control in manufacturing and can analyze solids, powders, and liquids. malvernpanalytical.com

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): These are highly sensitive destructive techniques that involve dissolving the sample in a solvent (typically an acid) and introducing it into a high-temperature plasma. The plasma excites the atoms, causing them to emit light at characteristic wavelengths (ICP-AES) or ionizes them for detection by a mass spectrometer (ICP-MS). These methods are capable of determining the concentration of trace elements with very high accuracy.

These analyses are critical for verifying the purity of this compound, as trace metal impurities can significantly impact its performance in applications such as catalysts and phosphors.

Ion Chromatography for Anion Quantification

Ion chromatography (IC) is the primary method for the precise quantification of anions, such as nitrate (NO₃⁻), in aqueous solutions. thermofisher.com The technique separates ions based on their affinity for an ion-exchange resin packed in a column. A sample solution is injected into the system and carried through the column by an eluent. The separated anions are then detected, typically by a conductivity detector. thermofisher.com

For this compound, IC is used to:

Confirm Stoichiometry: By determining the concentration of nitrate ions in a solution of known total mass, the ratio of nitrate to lutetium can be verified.

Quantify Anionic Impurities: The method can simultaneously detect and quantify other anionic impurities, such as chloride, sulfate, and phosphate (B84403), even at trace levels in a high-nitrate matrix. thermofisher.comsci-hub.box

To enhance sensitivity and accuracy, especially for trace analysis, a suppressor is often used. The suppressor reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions. jasco-global.com This allows for the reliable determination of contaminants to low-µg/L (ppb) levels. thermofisher.com

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the behavior of this compound when subjected to heat. They provide crucial data on thermal stability, decomposition, and phase transitions. uni-siegen.de

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature under a controlled atmosphere. wikipedia.orgmt.com Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated, revealing exothermic or endothermic events. wikipedia.org When used together, TGA and DTA provide a comprehensive picture of the thermal decomposition process. uni-siegen.de

The thermal decomposition of this compound trihydrate (Lu(NO₃)₃·3H₂O) is a multi-step process. researchgate.net It begins with dehydration, followed by the decomposition of the nitrate into intermediate oxynitrates, and finally yields lutetium oxide (Lu₂O₃) at high temperatures. researchgate.netwikipedia.org The process involves the release of water, nitric acid, nitrogen dioxide, and oxygen. researchgate.net

Table 1: Thermal Decomposition Stages of this compound Trihydrate

This table is based on research findings and provides an illustrative summary of the decomposition process. Actual temperatures can vary with heating rate and atmosphere.

Temperature Range (°C)Mass Loss EventEvolved GasesIntermediate/Final Product
~100 - 250Dehydration and condensationH₂OLu₆N₁₈O₅₄·6H₂O
~250 - 350Initial decompositionH₂O, HNO₃Lutetium Oxynitrate (e.g., Lu₆N₄O₁₉)
~350 - 450Further decompositionHNO₃, NO₂, O₂Lutetium Oxynitrate (e.g., Lu₆N₂O₁₄)
> 450Final denitrificationNO₂, O₂Lutetium Oxide (Lu₂O₃)

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.org It is used to determine the temperature and heat flow associated with thermal transitions in a material. nih.gov While DTA measures temperature differences, DSC quantifies the energy absorbed or released during events like melting, crystallization, and phase transitions. wikipedia.orgprimeprocesssafety.com

For this compound, DSC analysis complements TGA/DTA by providing quantitative enthalpy data (ΔH) for the various endothermic and exothermic processes that occur during its thermal decomposition. researchgate.net Each mass loss step observed in TGA corresponds to an endothermic peak in the DSC curve, representing the energy required for dehydration and decomposition reactions. researchgate.net

Table 2: Illustrative DSC Data for Thermal Events in this compound Decomposition

This table presents a conceptual representation of DSC data. Specific enthalpy values depend on experimental conditions.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH)
Dehydration~100~150Endothermic
Decomposition Step 1~250~300Endothermic
Decomposition Step 2~350~400Endothermic
Final Decomposition~450~500Endothermic

Other Characterization Methodologies

In addition to the techniques detailed above, other methodologies are frequently employed in this compound research to provide a more complete characterization:

Infrared Spectroscopy (IR): Used to identify the functional groups present in the compound and its decomposition intermediates. The vibrations of the nitrate and hydroxyl groups provide characteristic absorption bands. researchgate.net

X-ray Diffractometry (XRD): A key technique for determining the crystal structure of this compound hydrates and identifying the crystalline phases of its thermal decomposition products, such as lutetium oxide. researchgate.net

These methods, when used in combination, allow for a thorough and unambiguous characterization of this compound and its derivatives.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Dispersion

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used extensively for determining the size distribution of nanoparticles and macromolecules in a liquid medium. researchgate.netmdpi.comhoriba.com The technique measures the random movement of particles undergoing Brownian motion and relates this motion to their hydrodynamic diameter. malvernpanalytical.com

In a DLS experiment, a laser illuminates a sample suspension. horiba.com The particles within the suspension scatter the light, and due to their random motion, the intensity of the scattered light fluctuates over time. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. malvernpanalytical.com A detector measures these intensity fluctuations, and an autocorrelator analyzes the data to determine the translational diffusion coefficient (D) of the particles. malvernpanalytical.com The hydrodynamic diameter (d(H)) is then calculated using the Stokes-Einstein equation malvernpanalytical.com:

d(H) = kT / 3πηD

Where:

k is the Boltzmann constant.

T is the absolute temperature.

η is the viscosity of the dispersing medium.

The hydrodynamic diameter is the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. malvernpanalytical.comnih.gov This value provides crucial information about the apparent size of the solvated particle in a fluid, which is vital for understanding its behavior in biological or chemical systems. nih.gov DLS is particularly valuable for assessing the dispersion and stability of nanoparticle suspensions, such as those that could be synthesized using this compound precursors. researchgate.netmdpi.com The technique can effectively monitor for aggregation, as an increase in particle size over time would indicate instability.

Below is a table representing typical data obtained from a DLS analysis of a hypothetical lutetium-based nanoparticle suspension.

ParameterValueDescription
Z-Average Diameter (d.nm)150The intensity-weighted mean hydrodynamic size.
Polydispersity Index (PdI)0.21A measure of the broadness of the size distribution.
Peak 1 Diameter (d.nm)145The primary particle size population.
Peak 1 % Intensity98.5The percentage of scattered light contributed by Peak 1.
Peak 2 Diameter (d.nm)450A secondary, smaller population, likely aggregates.
Peak 2 % Intensity1.5The percentage of scattered light contributed by Peak 2.

This is an interactive data table. You can sort and filter the data as needed.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Atomic Structure

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to determine the local atomic structure around a specific type of atom in a material. ung.silibretexts.org It is a part of the broader X-ray Absorption Spectroscopy (XAS) technique and can be applied to crystalline, amorphous, and liquid systems. ung.simdpi.com

The principle of EXAFS involves irradiating a sample with X-rays of varying energy. When the X-ray energy is sufficient to eject a core electron from an atom (the absorbing atom), an absorption edge is observed. libretexts.org The ejected photoelectron propagates as a wave. This wave can be backscattered by neighboring atoms, and the outgoing and backscattered waves interfere. mpg.de This interference modulates the X-ray absorption coefficient, creating oscillations in the spectrum at energies above the absorption edge—this oscillatory part is the EXAFS signal. libretexts.orgiupac.org

Analysis of the EXAFS signal provides detailed information about the immediate environment of the absorbing atom, including:

Coordination Number (N): The number of neighboring atoms.

Interatomic Distance (R): The distance between the absorbing atom and its neighbors. rsc.org

Debye-Waller Factor (σ²): A measure of the structural and thermal disorder in the bond distances. rsc.org

In the context of this compound, EXAFS can be used to probe the local environment of the lutetium (Lu) atom. For instance, in a study of lutetium incorporated into the crystal lattice of hematite, EXAFS revealed changes in the Lu-O bond distance and the coordination environment as the material was processed. nih.gov Similarly, research on lutetium metalloporphyrins used XAFS to confirm the trivalent state (Lu³⁺) of the lutetium ion. researchgate.net This level of structural detail is crucial for understanding the chemical bonding and reactivity of lutetium compounds.

The table below shows representative EXAFS fitting results for a lutetium atom in a coordination complex, derived from a research study.

Scattering PathCoordination Number (N)Interatomic Distance (R) / ÅDebye-Waller Factor (σ²) / Ų
Lu-O (First Shell)8.2 ± 1.02.35 ± 0.020.009 ± 0.002
Lu-Fe (Second Shell)3.1 ± 0.53.45 ± 0.030.011 ± 0.003

This is an interactive data table. You can sort and filter the data as needed.

Surface Profilometry for Film Thickness Measurement

Surface profilometry is a technique used to measure the surface profile, roughness, and thickness of thin films. uci.edu Stylus profilometry is a common contact-based method where a sharp diamond stylus is moved with a constant force across the sample's surface. uci.edu The vertical displacement of the stylus is recorded as it traverses the surface, generating a topographical map. diyhpl.us

To measure the thickness of a thin film, such as one deposited from a this compound precursor, a step must be created. This is typically done by masking a portion of the substrate during the deposition process and then removing the mask, leaving a sharp step from the substrate to the top of the film. The profilometer then scans across this step, and the vertical distance measured is the film's thickness. reddit.com

Stylus profilometers can measure film thicknesses ranging from a few nanometers to several hundred micrometers. uci.edu The vertical resolution can be on the order of angstroms. uci.edu In addition to thickness, the technique provides valuable data on surface roughness, which can be critical for applications in optics and electronics where smooth, uniform films are required.

While stylus profilometry is a destructive method if a scratch is made to create a step, non-contact methods like white light interferometry (WLI) also exist. bruker.com WLI can provide similar information without touching the surface, making it suitable for delicate films. bruker.comresearchgate.net

The following table presents typical data that could be obtained from a surface profilometer measurement of a lutetium-based thin film.

Measurement ParameterValueUnit
Step Height (Film Thickness)125.4nm
Average Surface Roughness (Ra) - Film1.8nm
Average Surface Roughness (Ra) - Substrate0.5nm
Scan Length1000µm
Stylus Force5mg

This is an interactive data table. You can sort and filter the data as needed.

Chemical Reactivity and Decomposition Studies of Lutetium Nitrate

Thermal Decomposition Pathways of Lutetium Nitrate (B79036) Hydrates

The thermal decomposition of lutetium nitrate is a multi-stage process that is highly dependent on temperature and the surrounding atmosphere. Studies, primarily on this compound trihydrate (Lu(NO₃)₃·3H₂O), have elucidated a complex reaction sequence that begins with the loss of water molecules and proceeds through the formation of thermally unstable intermediate species.

The initial phase in the thermal decomposition of this compound hydrate (B1144303) involves dehydration. Research indicates that the decomposition of this compound trihydrate commences with a dehydration step, which is then followed by a condensation reaction. iaea.orgresearchgate.netresearchgate.net In this process, the initial monomeric Lu(NO₃)₃·3H₂O is thought to condense into a hexameric intermediate, Lu₆N₁₈O₅₄·6H₂O. iaea.orgresearchgate.netresearchgate.net

As the temperature is further increased, this hexameric species undergoes decomposition, leading to the formation of intermediate lutetium oxynitrates. iaea.orgresearchgate.netresearchgate.net These are compounds containing lutetium, oxygen, and nitrate groups. Specifically, two distinct intermediate oxynitrates have been identified: Lu₆N₄O₁₉ and Lu₆N₂O₁₄. iaea.orgresearchgate.netresearchgate.net The formation of these oxynitrates is a critical stage in the pathway to the final oxide product. The ultimate solid product of the complete thermal decomposition is lutetium oxide (Lu₂O₃). iaea.orgresearchgate.net

The decomposition of this compound hydrate and its intermediate oxynitrates is accompanied by the evolution of several gaseous products. The decomposition of the hexameric intermediate occurs in multiple steps, with the release of water (H₂O), an azeotropic mixture of nitric acid (HNO₃) and water, nitric acid itself, nitrogen dioxide (NO₂), and oxygen (O₂). iaea.orgresearchgate.netresearchgate.net

Each stage of the decomposition is associated with a specific mass loss corresponding to the gaseous products being released. Detailed thermal analysis, such as thermogravimetric analysis (TGA), allows for the quantification of these mass losses at each step of the reaction.

Interactive Data Table: Thermal Decomposition Stages of this compound Hydrate

The following table outlines the proposed stages of thermal decomposition for this compound trihydrate, including the intermediate products, the gaseous species evolved, and the corresponding theoretical mass loss at each step.

Decomposition StageStarting CompoundIntermediate/Final Solid ProductGaseous Products EvolvedTheoretical Mass Loss (%)
16[Lu(NO₃)₃·3H₂O]Lu₆N₁₈O₅₄·6H₂O12H₂O9.80
2Lu₆N₁₈O₅₄·6H₂OLu₆N₄O₁₉4H₂O + 14(0.68 HNO₃ + 0.32 H₂O)41.51
3Lu₆N₄O₁₉Lu₆N₂O₁₄2HNO₃5.72
4Lu₆N₂O₁₄3Lu₂O₃2NO₂ + O₂4.17
Overall 6[Lu(NO₃)₃·3H₂O] 3Lu₂O₃ H₂O, HNO₃, NO₂, O₂ 61.20

Q & A

Q. What are the recommended methods for synthesizing and purifying lutetium nitrate for laboratory use?

this compound is typically synthesized by dissolving lutetium oxide (Lu₂O₃) in concentrated nitric acid, followed by controlled crystallization. Separation from other rare earth elements often involves ion exchange chromatography, where lutetium salts are selectively eluted using complexing agents like ammonium nitrate . Purity verification requires inductively coupled plasma mass spectrometry (ICP-MS) or X-ray diffraction (XRD) to confirm crystallinity and absence of contaminants .

Q. How should researchers handle this compound to mitigate health and safety risks in laboratory settings?

this compound is hygroscopic and may decompose explosively upon heating. Key precautions include:

  • Using fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
  • Implementing engineering controls (e.g., HEPA filters) if airborne concentrations exceed thresholds .
  • Storing in airtight containers away from heat sources . Emergency protocols require immediate decontamination via showers/eye washes and medical evaluation for exposure .

Q. What are the biological implications of this compound accumulation in mammalian systems?

Lutetium lacks a known biological role but bioaccumulates in bones, liver, and kidneys. Chronic exposure studies in rodents indicate potential nephrotoxicity, though human toxicity data remain limited. Provisional reference doses (p-RfDs) are extrapolated from intraperitoneal LD₅₀ studies in mice, with low confidence due to sparse subchronic data .

Q. How does pH influence the stability and speciation of this compound in aqueous solutions?

Below pH 5.7, lutetium exists as the hydrated aqua ion [Lu(H₂O)₉]³⁺. Above this pH, hydroxide precipitation dominates, forming Lu(OH)₃·nH₂O. This pH-dependent behavior necessitates buffered solutions in experimental designs to maintain lutetium solubility .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing this compound coordination complexes, and how are data contradictions resolved?

Infrared (IR) spectroscopy identifies nitrate coordination modes (e.g., free vs. bidentate nitrate ions at 1356 cm⁻¹ and 1527 cm⁻¹, respectively). Discrepancies between solid-state and solution-phase spectra (e.g., solvent-separated ion pairs in acetonitrile) are resolved using multinuclear NMR (³¹P) to track dynamic equilibria and solvent coordination .

Q. How can researchers reconcile conflicting toxicity data for this compound across regulatory agencies?

Discrepancies arise from limited chronic exposure studies and reliance on provisional values. For example, CalEPA and ACGIH list no toxicity thresholds (NV), while U.S. EPA’s p-RfD (0.003 mg/kg-day) is derived from acute rodent studies with molecular-weight adjustments for salts. Researchers must apply stoichiometric corrections when extrapolating metal-specific toxicity to nitrate forms .

Q. What experimental designs are effective for studying airborne particulate release from this compound in nuclear waste scenarios?

Controlled combustion experiments in sealed chambers (e.g., 25 mL waste fires) quantify aerosolized lutetium using real-time particle sizers and cascade impactors. Data validate DOE-HDBK-3010-94 models for nuclear facility safety, emphasizing particulate size distribution and respirable fractions (<10 µm) .

Q. How do ligand exchange dynamics affect the coordination number of lutetium in nitrate complexes under non-aqueous conditions?

In acetonitrile, this compound forms cationic complexes ([Lu(L)₂(NO₃)₂]⁺) with coordination numbers (CN) of 7–9, depending on solvent participation. Equilibrium between solvent-coordinated and bare ions is confirmed via variable-temperature NMR, with broader peaks indicating rapid ligand exchange .

Methodological Guidance

  • Data Analysis : Use multivariate regression to model speciation equilibria, referencing IR/NMR peak intensities .
  • Contradiction Mitigation : Cross-validate toxicity metrics with molecular-weight-adjusted LD₅₀ values and in vitro cytotoxicity assays .
  • Experimental Reproducibility : Document pH, solvent, and temperature conditions rigorously to ensure consistent coordination studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.